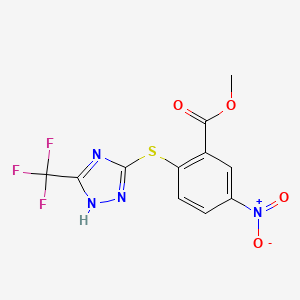

Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate

Description

Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a heterocyclic compound featuring a benzoate ester core substituted with a nitro group at the 5-position and a thioether-linked 1,2,4-triazole ring bearing a trifluoromethyl group at the 3-position. Its molecular formula is C₁₁H₇F₃N₄O₄S (methyl ester derivative of the acid form reported in , C₁₀H₅F₃N₄O₄S) . This compound is of interest in medicinal chemistry for its structural similarity to bioactive triazole derivatives, such as leukotriene biosynthesis inhibitors .

Properties

Molecular Formula |

C11H7F3N4O4S |

|---|---|

Molecular Weight |

348.26 g/mol |

IUPAC Name |

methyl 5-nitro-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzoate |

InChI |

InChI=1S/C11H7F3N4O4S/c1-22-8(19)6-4-5(18(20)21)2-3-7(6)23-10-15-9(16-17-10)11(12,13)14/h2-4H,1H3,(H,15,16,17) |

InChI Key |

AEDAANLWLDINOO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

Attachment to the Benzoate Core: The triazole derivative is then attached to the benzoate core through a nucleophilic substitution reaction.

Nitration: The final step involves the nitration of the benzoate derivative to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced to form various intermediates useful in further synthetic applications.

Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products

Amino Derivatives: Formed through reduction of the nitro group.

Substituted Benzoates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate with structurally related compounds from the evidence:

Key Comparisons

Electronic Effects :

- The target compound ’s nitro group creates a strongly electron-deficient aromatic system, contrasting with compounds like 6s (methoxyphenyl, electron-donating) or 5q (pyridine, moderate electron-withdrawing) . This difference may influence binding to biological targets, such as enzymes requiring electron-rich aromatic interactions.

Lipophilicity and Stability: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to 9d (logP ~2.8), which has polar hydrazono and nitrobenzylidene groups . The CF₃ group also resists metabolic degradation better than methyl or ethyl substituents (e.g., 5m in ) .

Microwave methods (as in ) typically offer higher yields (>80%) and shorter reaction times compared to conventional heating .

Biological Relevance: Compounds like 6l and 6s () are potent leukotriene inhibitors, suggesting the target compound’s triazole-thioether scaffold may have similar applications .

Physical Properties :

- The target compound ’s melting point is unreported, but analogs with nitro groups (e.g., 6s , 9d ) exhibit high melting points (>190°C) due to strong intermolecular dipole interactions . In contrast, morpholine-containing derivatives () likely have lower melting points due to increased flexibility .

Research Findings and Data Tables

Elemental Analysis Comparison

*Calculated for acid form (C₁₀H₅F₃N₄O₄S); methyl ester values would differ slightly.

Biological Activity

Methyl 5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a complex organic compound that exhibits notable biological activities, particularly in antimicrobial and antifungal domains. This article delves into its chemical structure, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features several functional groups that contribute to its biological activity:

- Nitro Group : Known for enhancing antibacterial properties.

- Triazole Ring : Implicated in antifungal activity by disrupting fungal cell wall synthesis.

- Thioether Linkage : Potentially increases binding affinity to biological targets.

The unique combination of these groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds containing nitro and triazole groups possess significant antimicrobial properties. This compound has shown promising results against various pathogens:

- Antibacterial Activity : In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways .

- Antifungal Activity : The triazole moiety is particularly effective against fungi, potentially inhibiting enzymes involved in cell wall formation.

Case Studies

Several studies have explored the biological activity of similar triazole-containing compounds:

- Study on Triazolethiones : A related compound exhibited significant antiviral activity against Trypanosoma cruzi with an IC50 value of 18.76 μM . This suggests a potential for this compound to also exhibit similar effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. The following table summarizes the structural features and their corresponding biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-nitrobenzoate | Nitro group on benzene | Moderate antibacterial |

| Methyl 5-nitrothiazole | Thiazole ring present | Antifungal activity |

| Methyl 4-(trifluoromethyl)benzoate | Trifluoromethyl group | Limited antibacterial |

This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to similar compounds.

Preliminary research suggests that the triazole ring may interact with enzymes critical for fungal cell wall synthesis or other metabolic pathways. This interaction could lead to the inhibition of fungal growth and proliferation. Further studies are needed to elucidate these mechanisms more clearly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.